(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid (r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650009
InChI: InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)CC(C1CC1)C(=O)O
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid

CAS No.:

Cat. No.: VC13650009

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

(r)-4-(Tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid -

Specification

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name (2R)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m1/s1
Standard InChI Key YKHQTIZYPWUPQR-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@H](C1CC1)C(=O)O
SMILES CC(C)(C)OC(=O)CC(C1CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)CC(C1CC1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(R)-4-(tert-butoxy)-2-cyclopropyl-4-oxobutanoic acid belongs to the oxobutanoic acid family, featuring a four-carbon backbone with a ketone group at position 4 and a tert-butoxy (-OC(CH₃)₃) substituent. The cyclopropyl ring at position 2 introduces steric constraints and electronic effects that influence its reactivity and biological interactions. The (R)-configuration at the chiral center (position 2) is critical for its stereoselective interactions in enzymatic systems .

Molecular Formula and Weight

  • Empirical Formula: C₁₁H₁₈O₄

  • Molecular Weight: 214.26 g/mol

The molecular formula aligns with the inclusion of a cyclopropyl group (C₃H₅) instead of bulkier alkyl chains, reducing hydrogen count compared to analogs like (R)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (C₁₁H₂₀O₄) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multistep routes, often involving:

  • Alkylation of Cyclopropane Derivatives: Cyclopropane carboxylates are alkylated with tert-butoxy precursors under basic conditions.

  • Oxidative Functionalization: Introduction of the ketone group via oxidation of secondary alcohols or controlled cleavage of diols .

A representative pathway (Figure 1) involves:

  • Step 1: Reaction of cyclopropanecarboxylic acid with tert-butyl bromide to form the tert-butoxy intermediate.

  • Step 2: Ketone introduction via Jones oxidation, preserving the cyclopropyl ring .

Key Challenges

  • Cyclopropyl Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening .

  • Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are required to achieve the (R)-configuration .

Comparative Analysis with Structural Analogs

Compound NameCAS NumberMolecular FormulaKey Structural DifferencePotential Advantage
(R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid1346701-85-6C₁₁H₁₈O₄Cyclopropyl groupEnhanced metabolic stability
(R)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid389843-61-2C₁₁H₂₀O₄Isopropyl instead of cyclopropylHigher solubility in polar solvents
4-(tert-Butoxy)-4-oxobutanoic acid15026-17-2C₈H₁₄O₄No cyclopropyl or alkyl substituentSimpler synthesis

The cyclopropyl variant’s rigid structure may improve target selectivity compared to flexible isopropyl or linear-chain analogs .

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